Cas no 36967-54-1 (5-Phenylbicyclo[2.2.1]heptan-2-one)
![5-Phenylbicyclo[2.2.1]heptan-2-one structure](https://www.kuujia.com/scimg/cas/36967-54-1x500.png)
5-Phenylbicyclo[2.2.1]heptan-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-phenylbicyclo[2.2.1]heptan-2-one
- 36967-54-1
- EN300-7355649
- 5-Phenylbicyclo[2.2.1]heptan-2-one
-
- Inchi: 1S/C13H14O/c14-13-8-10-6-11(13)7-12(10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
- InChI Key: XOHWKOXIHVCUJO-UHFFFAOYSA-N
- SMILES: O=C1CC2CC1CC2C1C=CC=CC=1
Computed Properties
- Exact Mass: 186.104465066g/mol
- Monoisotopic Mass: 186.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1Ų
- XLogP3: 2.2
5-Phenylbicyclo[2.2.1]heptan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7355649-0.1g |
5-phenylbicyclo[2.2.1]heptan-2-one |
36967-54-1 | 0.1g |
$767.0 | 2023-06-05 | ||
Enamine | EN300-7355649-5.0g |
5-phenylbicyclo[2.2.1]heptan-2-one |
36967-54-1 | 5g |
$2525.0 | 2023-06-05 | ||
Enamine | EN300-7355649-10.0g |
5-phenylbicyclo[2.2.1]heptan-2-one |
36967-54-1 | 10g |
$3746.0 | 2023-06-05 | ||
Enamine | EN300-7355649-2.5g |
5-phenylbicyclo[2.2.1]heptan-2-one |
36967-54-1 | 2.5g |
$1707.0 | 2023-06-05 | ||
Enamine | EN300-7355649-0.5g |
5-phenylbicyclo[2.2.1]heptan-2-one |
36967-54-1 | 0.5g |
$836.0 | 2023-06-05 | ||
Enamine | EN300-7355649-1.0g |
5-phenylbicyclo[2.2.1]heptan-2-one |
36967-54-1 | 1g |
$871.0 | 2023-06-05 | ||
Enamine | EN300-7355649-0.25g |
5-phenylbicyclo[2.2.1]heptan-2-one |
36967-54-1 | 0.25g |
$801.0 | 2023-06-05 | ||
Enamine | EN300-7355649-0.05g |
5-phenylbicyclo[2.2.1]heptan-2-one |
36967-54-1 | 0.05g |
$732.0 | 2023-06-05 |
5-Phenylbicyclo[2.2.1]heptan-2-one Related Literature
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1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
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Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
Additional information on 5-Phenylbicyclo[2.2.1]heptan-2-one
Professional Introduction to 5-Phenylbicyclo[2.2.1]heptan-2-one (CAS No. 36967-54-1)
5-Phenylbicyclo[2.2.1]heptan-2-one is a structurally intriguing compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. The molecular framework of this compound, characterized by its bicyclic structure and the presence of a phenyl group, makes it a versatile scaffold for various chemical modifications and biological applications. This introduction delves into the compound's chemical properties, synthetic pathways, and its potential applications, particularly in the context of modern pharmaceutical development.
The CAS number 36967-54-1 uniquely identifies this compound in scientific literature and databases, underscoring its importance in chemical research. The bicyclo[2.2.1]heptanone core is a well-known motif in medicinal chemistry, often employed due to its stability and the ease with which it can be functionalized. The introduction of a phenyl group at the 5-position enhances the compound's lipophilicity and electronic properties, making it an attractive candidate for further derivatization.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 5-Phenylbicyclo[2.2.1]heptan-2-one. Modern techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly instrumental in achieving high yields and enantiopurity, which are crucial for pharmaceutical applications. These innovations have not only simplified the synthesis but also opened new avenues for exploring its biological activity.
The pharmacological potential of 5-Phenylbicyclo[2.2.1]heptan-2-one has been extensively studied in recent years. Researchers have been particularly interested in its role as a precursor for bioactive molecules, including potential drug candidates for neurological disorders, inflammation, and pain management. The unique structural features of this compound allow it to interact with various biological targets, making it a valuable tool in drug discovery.
In the realm of medicinal chemistry, the bicyclo[2.2.1]heptanone scaffold is renowned for its ability to mimic natural products and bioactive peptides. The phenyl substituent further enhances its binding affinity to biological receptors, making it an ideal candidate for structure-activity relationship (SAR) studies. Recent computational studies have predicted that derivatives of 5-Phenylbicyclo[2.2.1]heptan-2-one may exhibit potent activity against enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.
The synthetic utility of this compound extends beyond pharmaceutical applications. It serves as a key intermediate in the preparation of complex organic molecules, including fragrances and specialty chemicals. The ability to modify its structure through various chemical reactions allows chemists to tailor its properties for specific industrial needs.
From a biological perspective, the presence of the phenyl group in 5-Phenylbicyclo[2.2.1]heptan-2-one imparts unique electronic and steric properties that influence its interaction with biological systems. This has led to investigations into its potential role as an antioxidant or anti-inflammatory agent. Preliminary studies suggest that certain derivatives may modulate signaling pathways associated with neuroprotection and immune response.
The spectroscopic and analytical characterization of 5-Phenylbicyclo[2.2.1]heptan-2-one is another area where recent research has made significant strides. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have provided detailed insights into its molecular structure and conformational preferences. These data are essential for understanding its reactivity and biological behavior.
In conclusion, 5-Phenylbicyclo[2.2.1]heptan-2-one (CAS No. 36967-54-1) is a multifaceted compound with broad applications in synthetic chemistry and pharmaceutical research. Its unique structural features, coupled with recent advancements in synthetic methodologies, make it a promising candidate for further exploration in drug discovery and industrial chemistry.
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